molecular formula C17H14ClNO2S3 B3623584 5-chloro-4-[(4-methylphenyl)sulfonyl]-2-[(4-methylphenyl)thio]-1,3-thiazole

5-chloro-4-[(4-methylphenyl)sulfonyl]-2-[(4-methylphenyl)thio]-1,3-thiazole

Cat. No.: B3623584
M. Wt: 396.0 g/mol
InChI Key: PSCGELGPPPBORV-UHFFFAOYSA-N
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Description

The compound “5-chloro-4-[(4-methylphenyl)sulfonyl]-2-[(4-methylphenyl)thio]-1,3-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains sulfonyl (-SO2-) and thio (-S-) functional groups attached to methylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring, with the sulfonyl and thio groups creating polarity. The presence of the chlorine atom could also add to the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The sulfonyl and thio groups might also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .

Mechanism of Action

Without specific context (like biological activity), it’s hard to define a ‘mechanism of action’ for this compound. If it’s used in a biological context, the mechanism would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As a general rule, all chemicals should be handled with appropriate safety measures .

Future Directions

The future research directions would depend on the context in which this compound is being used. If it shows promising biological activity, for example, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

5-chloro-2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S3/c1-11-3-7-13(8-4-11)22-17-19-16(15(18)23-17)24(20,21)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCGELGPPPBORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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